molecular formula C16H17N3O3S B3953373 2-(2-{[2-(allylamino)benzoyl]amino}ethyl)-1,3-thiazole-4-carboxylic acid

2-(2-{[2-(allylamino)benzoyl]amino}ethyl)-1,3-thiazole-4-carboxylic acid

Cat. No. B3953373
M. Wt: 331.4 g/mol
InChI Key: OFTRFOWULUEWFO-UHFFFAOYSA-N
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Description

2-(2-{[2-(allylamino)benzoyl]amino}ethyl)-1,3-thiazole-4-carboxylic acid, also known as ABE-1, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. ABE-1 belongs to the family of thiazole-based compounds and has been found to exhibit various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-(2-{[2-(allylamino)benzoyl]amino}ethyl)-1,3-thiazole-4-carboxylic acid is not fully understood. However, it has been proposed that this compound exerts its therapeutic effects by modulating various cellular pathways. This compound has been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a crucial role in inflammation and cancer. This compound has also been found to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in cellular energy homeostasis.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, inhibit cancer cell growth, and induce apoptosis. This compound has also been found to improve glucose metabolism and reduce insulin resistance, making it a potential candidate for the treatment of diabetes.

Advantages and Limitations for Lab Experiments

2-(2-{[2-(allylamino)benzoyl]amino}ethyl)-1,3-thiazole-4-carboxylic acid has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. This compound has also been found to exhibit low toxicity, making it safe for use in in vitro and in vivo experiments. However, one limitation of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of 2-(2-{[2-(allylamino)benzoyl]amino}ethyl)-1,3-thiazole-4-carboxylic acid. One potential direction is the development of this compound as a therapeutic agent for the treatment of cancer and inflammatory diseases. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Additionally, the development of more efficient synthesis methods for this compound could lead to the production of larger quantities of the compound, making it more accessible for research purposes.

Scientific Research Applications

2-(2-{[2-(allylamino)benzoyl]amino}ethyl)-1,3-thiazole-4-carboxylic acid has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. Additionally, this compound has been found to reduce inflammation and oxidative stress, which are associated with various diseases such as Alzheimer's disease, Parkinson's disease, and arthritis.

properties

IUPAC Name

2-[2-[[2-(prop-2-enylamino)benzoyl]amino]ethyl]-1,3-thiazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3S/c1-2-8-17-12-6-4-3-5-11(12)15(20)18-9-7-14-19-13(10-23-14)16(21)22/h2-6,10,17H,1,7-9H2,(H,18,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFTRFOWULUEWFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC1=CC=CC=C1C(=O)NCCC2=NC(=CS2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-{[2-(allylamino)benzoyl]amino}ethyl)-1,3-thiazole-4-carboxylic acid
Reactant of Route 2
2-(2-{[2-(allylamino)benzoyl]amino}ethyl)-1,3-thiazole-4-carboxylic acid
Reactant of Route 3
2-(2-{[2-(allylamino)benzoyl]amino}ethyl)-1,3-thiazole-4-carboxylic acid
Reactant of Route 4
2-(2-{[2-(allylamino)benzoyl]amino}ethyl)-1,3-thiazole-4-carboxylic acid
Reactant of Route 5
2-(2-{[2-(allylamino)benzoyl]amino}ethyl)-1,3-thiazole-4-carboxylic acid
Reactant of Route 6
2-(2-{[2-(allylamino)benzoyl]amino}ethyl)-1,3-thiazole-4-carboxylic acid

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